molecular formula C12H15NO B11998863 Benzoxazole, 2-pentyl- CAS No. 6996-50-5

Benzoxazole, 2-pentyl-

Cat. No.: B11998863
CAS No.: 6996-50-5
M. Wt: 189.25 g/mol
InChI Key: VRDOVQBUTHQKPS-UHFFFAOYSA-N
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Description

Benzoxazole, 2-pentyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoxazole, 2-pentyl- can be synthesized using various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and pentanal in the presence of an acid catalyst can yield Benzoxazole, 2-pentyl-.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. For example, the use of titanium dioxide-zirconium dioxide (TiO2-ZrO2) catalysts in acetonitrile at elevated temperatures has been reported to produce high yields of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzoxazole, 2-pentyl- can yield oxides, while substitution reactions can introduce halogen or nitro groups into the benzoxazole ring .

Scientific Research Applications

Benzoxazole, 2-pentyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzoxazole, 2-pentyl- involves its interaction with various molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets, and its oxazole moiety can engage in hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes, proteins, and other biomolecules involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2-pentyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

6996-50-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-pentyl-1,3-benzoxazole

InChI

InChI=1S/C12H15NO/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3

InChI Key

VRDOVQBUTHQKPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2O1

Origin of Product

United States

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